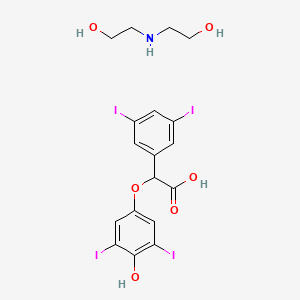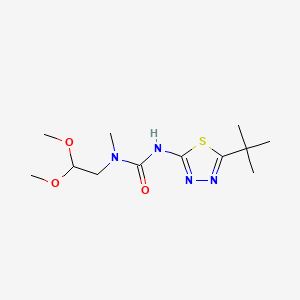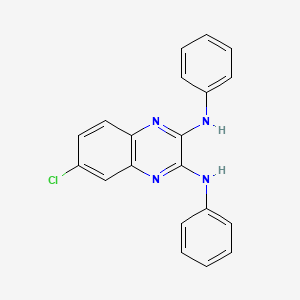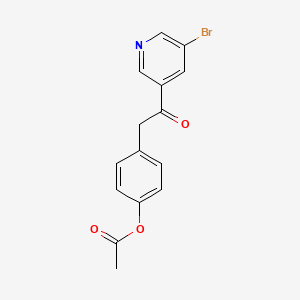
1-(Chloromethyl)-1,2-ethanediyl bismethacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethyl)-1,2-ethanediyl bismethacrylate is an organic compound that belongs to the class of organochlorides It is characterized by the presence of a chloromethyl group attached to a bismethacrylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1,2-ethanediyl bismethacrylate typically involves the chloromethylation of a suitable precursor. One common method involves the reaction of methacrylic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced catalysts and optimized reaction parameters allows for large-scale production while minimizing by-products and waste .
化学反応の分析
Types of Reactions
1-(Chloromethyl)-1,2-ethanediyl bismethacrylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Polymerization: The methacrylate groups can undergo free radical polymerization to form polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile at moderate temperatures.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.
Major Products Formed
Substitution Reactions: Products include various substituted methacrylates, depending on the nucleophile used.
Polymerization: The major products are polymers with methacrylate backbones, which can be tailored for specific applications.
科学的研究の応用
1-(Chloromethyl)-1,2-ethanediyl bismethacrylate has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-(Chloromethyl)-1,2-ethanediyl bismethacrylate primarily involves its ability to undergo polymerization and substitution reactions. The chloromethyl group acts as a reactive site for nucleophilic attack, while the methacrylate groups participate in free radical polymerization. These reactions enable the compound to form complex structures and materials with specific properties .
類似化合物との比較
Similar Compounds
1,1-Bis(chloromethyl)ethylene: Similar in structure but differs in the presence of two chloromethyl groups attached to an ethylene backbone.
Benzyl Chloride: Contains a chloromethyl group attached to a benzene ring, used in different applications due to its aromatic nature.
Uniqueness
1-(Chloromethyl)-1,2-ethanediyl bismethacrylate is unique due to its dual functionality, combining the reactivity of the chloromethyl group with the polymerizable methacrylate groups. This dual functionality allows for the creation of materials with tailored properties, making it highly versatile in various applications .
特性
CAS番号 |
57322-59-5 |
|---|---|
分子式 |
C11H15ClO4 |
分子量 |
246.69 g/mol |
IUPAC名 |
[3-chloro-2-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H15ClO4/c1-7(2)10(13)15-6-9(5-12)16-11(14)8(3)4/h9H,1,3,5-6H2,2,4H3 |
InChIキー |
QGDHNMDUMGMVAO-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OCC(CCl)OC(=O)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


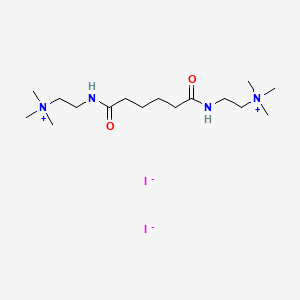
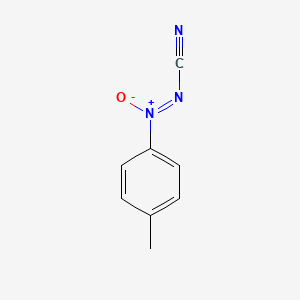
![2-[(7-Chloroquinazolin-4-YL)amino]ethanol hydrochloride](/img/structure/B13770858.png)
![[2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride](/img/structure/B13770864.png)
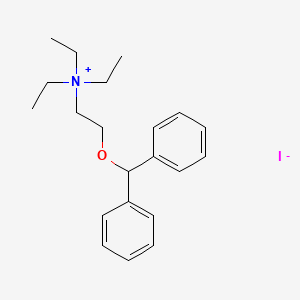
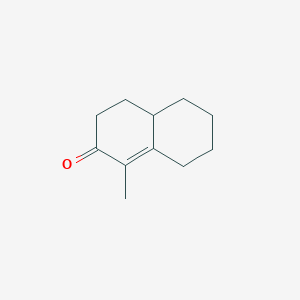
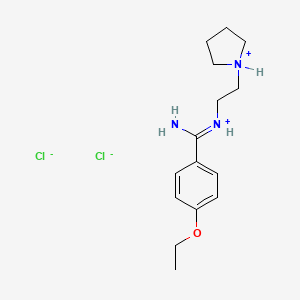

![cobalt(2+);[5-(5,6-dichlorobenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate;cyanide](/img/structure/B13770881.png)
